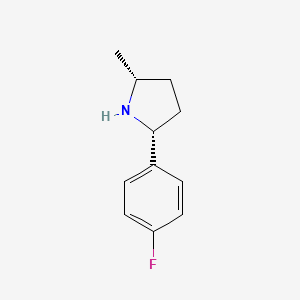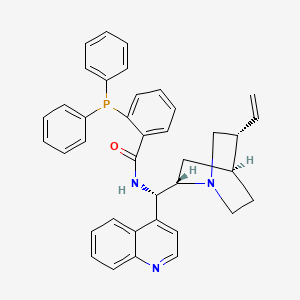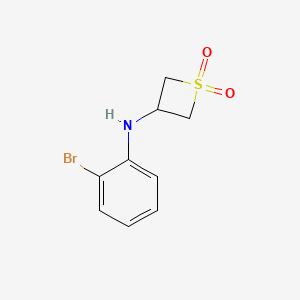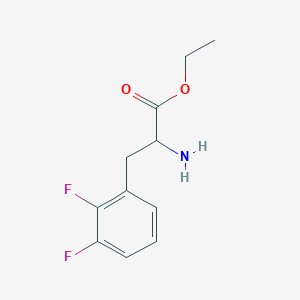![molecular formula C7H6ClN3 B12949441 5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12949441.png)
5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure with a chlorine atom at the 5th position and a methyl group at the 4th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step processes. One common method starts with the α-alkylation reaction between diethyl malonate and allyl bromide, followed by cyclization with amidine to form the pyrimidine ring . Another approach involves the use of dimethyl malonate as the starting material, which undergoes a series of reactions including alkylation, cyclization, and chlorination to yield the target compound .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can form additional ring structures through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential therapeutic agents for cancer and inflammatory diseases
Biological Studies: The compound is used in studying cellular signaling pathways and enzyme inhibition.
Industrial Applications: It is employed in the synthesis of pharmaceutical intermediates and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, it can inhibit their activity, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation . This inhibition can result in therapeutic effects, particularly in cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacks the methyl group at the 4th position.
4-methyl-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacks the chlorine atom at the 5th position.
(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate: A derivative with a pivalate ester group.
Uniqueness
The presence of both chlorine and methyl groups in 5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine imparts unique electronic and steric properties, enhancing its reactivity and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C7H6ClN3 |
|---|---|
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6ClN3/c1-4-6-5(8)2-9-7(6)11-3-10-4/h2-3H,1H3,(H,9,10,11) |
Clave InChI |
GJSRGCUZGVZOCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CNC2=NC=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-(tert-Butyl) 3-ethyl 1-(2-hydroxyethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12949404.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione](/img/structure/B12949416.png)

![Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo-](/img/structure/B12949425.png)



